The Dawn of a New Era in Medicine: A Technical History of Cortisone's Discovery and Development
The Dawn of a New Era in Medicine: A Technical History of Cortisone's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal discovery and development of cortisone, a landmark achievement in 20th-century medicine that revolutionized the treatment of inflammatory diseases. We delve into the key scientific milestones, from the initial isolation of adrenal cortex hormones to the complex chemical syntheses and pivotal clinical trials that brought this transformative therapy to patients. This paper provides a technical overview for professionals in the field, detailing experimental methodologies, presenting quantitative data for comparative analysis, and visualizing the intricate pathways and workflows that defined this era of innovation.
The Quest for the Adrenal "X-Factor": Early Research and Isolation
The story of cortisone begins with the study of the adrenal glands. In the 1930s, researchers were keenly aware that these small glands, situated atop the kidneys, were essential for life. Early experiments involving adrenalectomy (the surgical removal of the adrenal glands) in animals demonstrated their critical role in regulating metabolism and maintaining physiological homeostasis.[1] The race was on to isolate the active principles of the adrenal cortex.
Three key figures emerged at the forefront of this research: Edward Kendall at the Mayo Clinic, Tadeus Reichstein in Switzerland, and Philip Hench, also at the Mayo Clinic. Kendall and his team, through laborious extraction and purification processes from animal adrenal glands, isolated several crystalline compounds which they designated with letters: Compound A, B, C, D, E, and F.[2][3] Concurrently and independently, Reichstein also isolated a series of cortical steroids.[4]
It was Philip Hench, a rheumatologist, who provided the crucial clinical insight. He observed that patients with rheumatoid arthritis often experienced a temporary remission of their symptoms during pregnancy or bouts of jaundice.[5] He hypothesized the existence of an endogenous "anti-rheumatic substance X," which he suspected was a hormone from the adrenal glands.[6] This clinical observation set the stage for a groundbreaking collaboration with Kendall.
Experimental Protocol: Isolation of Adrenal Cortical Steroids (Kendall's Method, circa 1930s-1940s)
While the precise, step-by-step protocol from Kendall's laboratory is not fully detailed in publicly available literature, the general methodology involved a multi-stage extraction and fractionation process:
-
Source Material: Large quantities of adrenal glands were obtained from cattle slaughterhouses.
-
Initial Extraction: The glands were minced and subjected to extraction with organic solvents, such as ethanol (B145695) or acetone, to isolate the lipophilic steroid compounds.
-
Solvent Partitioning: The crude extract was then subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. This involved partitioning between immiscible solvents like benzene (B151609) and water.
-
Fractional Distillation and Crystallization: The separated fractions were further purified by fractional distillation under reduced pressure and subsequent crystallization. Different steroid compounds would crystallize at different solvent concentrations and temperatures, allowing for their separation.
-
Characterization: The isolated crystalline compounds were then characterized by their melting points, optical rotation, and elemental analysis to determine their chemical formulas.
This process was incredibly inefficient. It is reported that it took the adrenal glands from thousands of cattle to produce even small amounts of the purified compounds.
From Bile to Wonder Drug: The Synthesis of Cortisone
The limited availability of these adrenal steroids from natural sources posed a significant barrier to further research and clinical application. Chemical synthesis was the only viable path forward for producing these compounds on a larger scale. The most promising of Kendall's isolates for treating rheumatoid arthritis was Compound E , which would later be named cortisone .[2]
Sarett's Landmark 37-Step Synthesis from Deoxycholic Acid
-
Modification of the Steroid Nucleus: Introducing a ketone group at the C-11 position, a key feature of cortisone's biological activity. This was a significant chemical challenge.
-
Side-Chain Construction: Building the characteristic dihydroxyacetone side chain at C-17.
-
Introduction of Unsaturation: Creating a double bond in the A ring of the steroid nucleus.
This synthesis, though arduous, provided the initial quantities of cortisone necessary for clinical investigation. The process research department at Merck, under the direction of Max Tishler, was instrumental in scaling up this process.[7]
Percy Julian's Innovation: Cortisone from Soybeans
A major breakthrough in making cortisone more accessible came from the work of Percy Julian, a pioneering African American chemist. Julian developed a more economical synthesis of a key intermediate, cortexolone (also known as Reichstein's Substance S), from stigmasterol, a sterol found in soybeans. This intermediate could then be converted to cortisone. Julian's work significantly reduced the cost of production.
The Upjohn Company and Microbial Hydroxylation
Perhaps the most significant innovation in the large-scale production of cortisone came from the Upjohn Company (now part of Pfizer). In 1952, researchers there discovered that a common mold, Rhizopus arrhizus, could perform a highly specific chemical reaction: the hydroxylation of progesterone (B1679170) at the C-11 position.[9][10] This single microbiological step replaced a difficult and low-yield chemical step in the synthesis of cortisone, dramatically streamlining the process and making the drug widely and inexpensively available.
The Clinical Triumph: The First Cortisone Trials
With a viable, albeit limited, supply of cortisone from Sarett's synthesis, Philip Hench and his colleagues at the Mayo Clinic initiated the first clinical trial in a patient with severe rheumatoid arthritis in September 1948.[4][6] The results were nothing short of miraculous.
The First Patient: A Remarkable Response
The first patient, a 29-year-old woman who was severely disabled by her rheumatoid arthritis, received daily intramuscular injections of 100 mg of Compound E.[6] Within days, she experienced a dramatic reduction in pain, swelling, and stiffness, and was able to move freely for the first time in years.[6] This remarkable success was replicated in subsequent patients.
Quantitative Data from Early Clinical Observations
While detailed statistical analysis as we know it today was not a feature of these early reports, the 1949 paper by Hench, Kendall, and their colleagues provided key quantitative observations.[11]
| Parameter | Observation |
| Initial Dosage | 100 mg of Compound E (cortisone) administered intramuscularly daily. |
| Subsequent Dosages | Doses were varied, with some patients receiving up to 300 mg/day to achieve a response.[12] |
| Route of Administration | Initially intramuscular, with oral administration found to be equally effective in 1950. |
| Erythrocyte Sedimentation Rate (ESR) | A marked decrease in ESR, a key inflammatory marker, was consistently observed in treated patients. |
The dramatic and rapid improvement in patients' conditions, who had previously been unresponsive to all available treatments, was a powerful testament to cortisone's efficacy. These initial findings were published in the Proceedings of the Staff Meetings of the Mayo Clinic in 1949, a publication that sent shockwaves through the medical community.[11] For their groundbreaking work, Hench, Kendall, and Reichstein were awarded the Nobel Prize in Physiology or Medicine in 1950.[4]
The Molecular Mechanism of Action: Glucocorticoid Signaling
Cortisone itself is a pro-drug and is converted in the body to its active form, cortisol (hydrocortisone). These hormones exert their profound anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a protein found in the cytoplasm of virtually all cells in the body.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid to the GR initiates a cascade of events:
-
Ligand Binding and Receptor Activation: In its inactive state, the GR is part of a large multiprotein complex in the cytoplasm. The binding of a glucocorticoid hormone causes a conformational change in the GR, leading to its dissociation from this complex.
-
Nuclear Translocation: The activated GR-ligand complex then translocates from the cytoplasm into the nucleus.
-
Gene Regulation: Once in the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either increase (transactivation) or decrease (transrepression) the transcription of these genes.
The anti-inflammatory effects of glucocorticoids are primarily mediated by the repression of pro-inflammatory genes, such as those encoding cytokines, chemokines, and adhesion molecules.
Glucocorticoid Receptor Signaling Pathway
The Cortisone Legacy: Further Developments and Comparative Potency
The discovery of cortisone opened the floodgates for the development of a wide array of synthetic corticosteroids with improved potency and reduced side effects.
Comparative Anti-inflammatory Potency of Early Corticosteroids
The following table provides a comparison of the relative anti-inflammatory potency of cortisone and some of its early successors, with hydrocortisone (B1673445) (the active form of cortisone) as the baseline.
| Corticosteroid | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency |
| Hydrocortisone | 1 | 1 |
| Cortisone | 0.8 | 0.8 |
| Prednisone | 4 | 0.8 |
| Prednisolone | 5 | 0.8 |
| Methylprednisolone | 5 | 0.5 |
| Dexamethasone | 25-30 | 0 |
Data compiled from various pharmacological sources.
As the table illustrates, subsequent synthetic modifications led to compounds with significantly greater anti-inflammatory activity and a more favorable separation from mineralocorticoid effects, which are responsible for side effects like salt and water retention.
Visualizing the Path to Discovery: An Experimental Workflow
The journey from initial observation to a widely available therapeutic was a complex interplay of clinical insight, basic research, and industrial innovation.
Workflow of Cortisone Discovery and Development
Conclusion
The discovery and development of cortisone represent a paradigm of successful translational medicine, integrating astute clinical observation, rigorous basic science, and industrial-scale chemical innovation. This journey not only provided a powerful new tool for combating a wide range of inflammatory and autoimmune diseases but also laid the foundation for the entire field of steroid therapy. The challenges overcome in isolating, identifying, and synthesizing this complex molecule serve as a testament to the power of multidisciplinary scientific collaboration. While the long-term use of corticosteroids is now known to be associated with significant side effects, the initial discovery of cortisone remains a pivotal moment in medical history, offering hope and relief to millions and opening up new avenues of research that continue to this day.
References
- 1. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edward Calvin Kendall - Wikipedia [en.wikipedia.org]
- 3. Edward Calvin Kendall: A Pioneer in Biochemistry and Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Philip Showalter Hench - Wikipedia [en.wikipedia.org]
- 5. Philip Hench - Cortisone And Rheumatoid Arthritis, 1948 [brainimmune.com]
- 6. A Look Back at the First Use of Cortisone in Rheumatoid Arthritis - The Rheumatologist [the-rheumatologist.org]
- 7. The cortisone era: aspects of its impact. Some contributions of the Merck Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.org [acs.org]
- 10. Microbiological transformations. I. Hydroxylation of progesterone at c-11 by rhizopus nigricans and penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hench, P.S., Kendall, E.C., Slocumb, C.H. and Polley, H.F. (1949) The effect of a hormone of the adrenal cortex (17-hydroxy-11-dehydrocorticosterone Compound E) and of pituitary adrenocorticotropic hormone on rheumatoid arthritis. Proceedings of the Staff Meetings of the Mayo Clinic, 24, 181-197. - References - Scientific Research Publishing [scirp.org]
- 12. openaccessjournals.com [openaccessjournals.com]
